REACTION_CXSMILES
|
[O:1]=[O+][O-].CSC.[CH3:7][C:8]12[O:22][C@H:9]1[CH2:10][C@@H:11](/[C:14](/C)=[CH:15]\CC=C(C)C)[CH2:12][CH2:13]2>C(Cl)Cl>[CH3:7][C:8]12[O:22][CH:9]1[CH2:10][CH:11]([C:14](=[O:1])[CH3:15])[CH2:12][CH2:13]2
|
Name
|
|
Quantity
|
30 μL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
compounds 8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ozonides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound 8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12[C@H](C[C@H](CC1)\C(=C/CC=C(C)C)\C)O2
|
Name
|
O3
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
ozonides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Compounds 8 and 9 were deoxygenated after the procedure of Delay and Ohloff, supra
|
Type
|
CUSTOM
|
Details
|
as a mixture, produced a single new compound
|
Type
|
CUSTOM
|
Details
|
Deoxygenation of isolated 9 (>80% purity)
|
Type
|
CUSTOM
|
Details
|
produced a single compound
|
Type
|
CUSTOM
|
Details
|
Ozonolysis of isolated 9
|
Name
|
|
Type
|
product
|
Smiles
|
CC12C(CC(CC1)C(C)=O)O2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[O+][O-].CSC.[CH3:7][C:8]12[O:22][C@H:9]1[CH2:10][C@@H:11](/[C:14](/C)=[CH:15]\CC=C(C)C)[CH2:12][CH2:13]2>C(Cl)Cl>[CH3:7][C:8]12[O:22][CH:9]1[CH2:10][CH:11]([C:14](=[O:1])[CH3:15])[CH2:12][CH2:13]2
|
Name
|
|
Quantity
|
30 μL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
compounds 8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ozonides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound 8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12[C@H](C[C@H](CC1)\C(=C/CC=C(C)C)\C)O2
|
Name
|
O3
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
ozonides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Compounds 8 and 9 were deoxygenated after the procedure of Delay and Ohloff, supra
|
Type
|
CUSTOM
|
Details
|
as a mixture, produced a single new compound
|
Type
|
CUSTOM
|
Details
|
Deoxygenation of isolated 9 (>80% purity)
|
Type
|
CUSTOM
|
Details
|
produced a single compound
|
Type
|
CUSTOM
|
Details
|
Ozonolysis of isolated 9
|
Name
|
|
Type
|
product
|
Smiles
|
CC12C(CC(CC1)C(C)=O)O2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |